4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
The primary target of the compound 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzonitrile is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The inhibition of COX-2 by the compound leads to a reduction in the production of prostaglandins . As a result, there is a decrease in inflammation, which can be beneficial in conditions where inflammation is a key factor .
Preparation Methods
The synthesis of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and benzaldehyde.
Condensation Reaction: The first step involves the condensation of 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazolinone core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as a COX-2 inhibitor, which could make it useful in developing anti-inflammatory drugs.
Cancer Research: Due to its quinazolinone core, the compound is investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.
Pharmaceutical Research: The compound is used as a lead compound in drug discovery and development programs aimed at finding new therapeutic agents.
Comparison with Similar Compounds
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile can be compared with other quinazolinone derivatives, such as :
4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide: This compound also exhibits COX-2 inhibitory activity but has different substituents that may affect its potency and selectivity.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: This compound shares a similar core structure but has different functional groups, leading to variations in biological activity and applications.
N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: This compound has a similar quinazolinone core but differs in its side chains, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c24-16-18-12-10-17(11-13-18)14-15-22-25-21-9-5-4-8-20(21)23(27)26(22)19-6-2-1-3-7-19/h1-15H/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVFPHQBWFNSF-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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